2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
Description
2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine is a boron-containing heterocyclic compound with a molecular formula of C₁₆H₂₀BClN₃O₂ (estimated based on structural analogs). The compound features:
- A triazolo[1,5-a]pyridine core, which confers rigidity and electronic diversity.
- Methyl groups at positions 7 and 8, introducing steric bulk that may influence regioselectivity in catalytic processes.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 6, enabling participation in Suzuki-Miyaura cross-coupling reactions .
This compound is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals due to its boron-containing functional group, which facilitates carbon-carbon bond formation under mild conditions .
Properties
Molecular Formula |
C14H19BClN3O2 |
|---|---|
Molecular Weight |
307.58 g/mol |
IUPAC Name |
2-chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H19BClN3O2/c1-8-9(2)11-17-12(16)18-19(11)7-10(8)15-20-13(3,4)14(5,6)21-15/h7H,1-6H3 |
InChI Key |
UPMUQIZOWREFTJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC(=N3)Cl)C(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolopyridine Core with Methyl Substituents
The starting point is typically a substituted pyridine derivative that undergoes cyclization with hydrazine or related reagents to form the triazolo[1,5-a]pyridine ring system. Methyl groups at positions 7 and 8 are introduced either by starting from appropriately methylated pyridine precursors or by selective methylation reactions post-ring formation.
- Example: Alkylation or methylation of pyridine derivatives followed by cyclization with hydrazine derivatives to yield 7,8-dimethyl-triazolo[1,5-a]pyridine.
Installation of the Boronate Ester Group at Position 6
The critical step is the formation of the 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent. This is commonly accomplished by palladium-catalyzed borylation of the corresponding 6-halogenated triazolopyridine intermediate.
- Typical Procedure:
- Starting from 6-bromo- or 6-chloro-7,8-dimethyl-triazolo[1,5-a]pyridine.
- React with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and base (e.g., potassium acetate) in an inert atmosphere.
- The reaction is usually conducted in solvents like dimethylformamide (DMF) or dioxane at elevated temperatures (~80–100 °C).
- The product is purified by chromatography or recrystallization.
Analytical Data and Characterization
- NMR Spectroscopy: Proton and carbon NMR confirm the methyl groups at positions 7 and 8, the triazolopyridine ring protons, and the boronate ester methyl groups (pinacol).
- Mass Spectrometry: Molecular ion peaks consistent with the chlorinated and borylated triazolopyridine.
- HPLC/LC-MS: Used for purity assessment and confirmation of molecular weight.
- Melting Point and Crystallography: Occasionally reported for confirming structure and purity.
Comparative Table of Preparation Methods
Research Findings and Notes
- The palladium-catalyzed borylation is the most efficient and widely used method for installing the boronate ester group on heterocycles like triazolopyridines.
- The choice of halogen at position 6 (bromo or chloro) affects the borylation efficiency, with bromo derivatives generally more reactive.
- The methyl groups at positions 7 and 8 influence the electronic properties of the ring and can affect the regioselectivity of halogenation and borylation.
- The compound's stability and purity are enhanced by forming the pinacol boronate ester rather than free boronic acid.
- Analytical characterization is essential to confirm the substitution pattern and the integrity of the boronate ester.
Chemical Reactions Analysis
2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The chloro group and the dioxaborolane moiety play crucial roles in its reactivity and binding to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structurally or functionally related organoboron compounds, focusing on substituent effects, molecular properties, and applications.
Table 1: Comparative Analysis of Key Organoboron Compounds
Key Insights
Imidazo[1,2-a]pyridine derivatives (e.g., ) exhibit distinct electronic profiles due to the fused imidazole ring, which may alter catalytic activity .
Substituent Effects :
- Chloro groups (electron-withdrawing) in the target compound enhance electrophilicity at the boron site, facilitating transmetalation in Suzuki-Miyaura couplings .
- Methyl groups at positions 7 and 8 introduce steric hindrance, which could slow reaction kinetics but improve selectivity for bulky coupling partners .
Applications :
- Compounds with methoxy or trifluoroethoxy groups (e.g., and ) are prioritized in medicinal chemistry for their solubility and bioavailability .
- The target compound’s combination of chloro and methyl groups makes it suitable for synthesizing sterically demanding biaryl structures , common in kinase inhibitors .
Research Findings and Data
Spectroscopic Characterization
- ¹H NMR: Methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.5–8.5 ppm) are diagnostic for structural confirmation .
- ¹¹B NMR : A peak near δ 30 ppm confirms the presence of the boronate ester .
Biological Activity
The compound 2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine is a novel synthetic organic molecule with significant potential in medicinal chemistry. Its unique structure combines a chloro group and a triazole moiety, which are known to confer various biological activities. This article discusses the biological activity of this compound based on available research findings.
- Molecular Formula : C14H19BClN3O2
- Molecular Weight : 307.59 g/mol
- CAS Number : 2852761-26-1
Biological Activity
The biological activity of this compound has been explored in various contexts:
Anticancer Activity
Research indicates that compounds containing the triazole ring often exhibit anticancer properties due to their ability to interfere with cellular proliferation and induce apoptosis in cancer cells. For instance:
- A study demonstrated that similar triazole derivatives showed significant growth inhibition in multiple cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- The presence of the chloro substituent is hypothesized to enhance the binding affinity to specific targets involved in cancer progression.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures possess antimicrobial activity. The triazole moiety is particularly noted for its effectiveness against fungal pathogens:
- A related compound was found to exhibit antifungal activity by disrupting the synthesis of ergosterol in fungal cell membranes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Enhances target binding |
| Dimethyl Groups | Influences lipophilicity and solubility |
| Dioxaborolane | Potentially increases metabolic stability |
Case Study 1: Anticancer Efficacy
In a controlled study assessing the anticancer efficacy of similar compounds:
- Objective : Evaluate growth inhibition in breast cancer cell lines.
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values determined through MTT assays.
Case Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial properties:
- Objective : Assess antifungal activity against Candida species.
- Method : Agar diffusion method was employed.
- Results : The compound exhibited zones of inhibition comparable to standard antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
